

# A Comprehensive Technical Guide to 2-Chloro-5-fluorobenzamide

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## Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzamide

Cat. No.: B1362230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-Chloro-5-fluorobenzamide**, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data.

## Core Compound Information

**2-Chloro-5-fluorobenzamide** is a substituted benzamide, a class of compounds known for a wide range of biological activities. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.

Structure:

SMILES:NC(=O)C1=C(Cl)C=CC(F)=C1[1]

CAS Number: 88487-25-6[1][2]

## Physicochemical and Spectroscopic Data

The quantitative data for **2-Chloro-5-fluorobenzamide** is summarized in the table below.

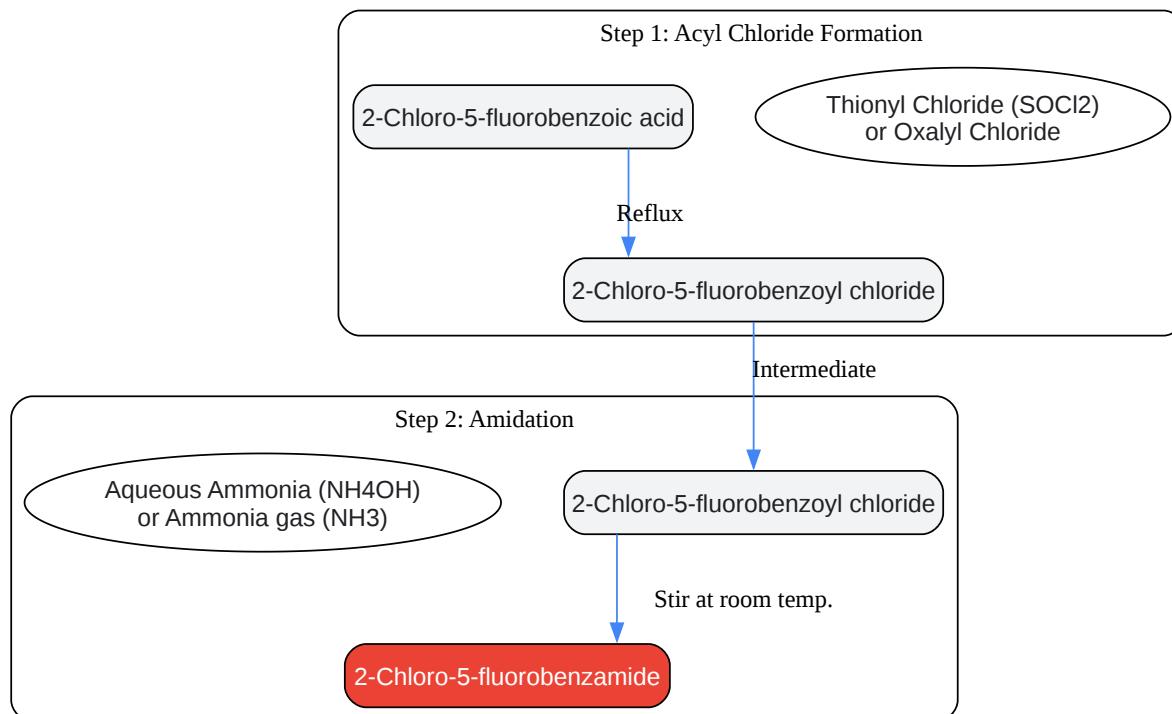
Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClFNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	173.57 g/mol	<a href="#">[2]</a>
Melting Point	134-137 °C	
Boiling Point	230.1 °C	
Density	1.396 g/cm <sup>3</sup>	
Flash Point	92.9 °C	

## Synthesis and Experimental Protocols

While a specific detailed synthesis protocol for **2-Chloro-5-fluorobenzamide** is not readily available in the cited literature, a general and widely applicable method for the preparation of benzamides is the reaction of the corresponding benzoyl chloride with ammonia. A plausible synthetic route is outlined below.

## Proposed Synthetic Pathway

The synthesis of **2-Chloro-5-fluorobenzamide** can be envisioned as a two-step process starting from 2-chloro-5-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.



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**Caption:** Proposed synthesis of **2-Chloro-5-fluorobenzamide**.

## General Experimental Protocol for Benzamide Synthesis

This protocol is a general procedure for the synthesis of a primary benzamide from a benzoyl chloride and can be adapted for the synthesis of **2-Chloro-5-fluorobenzamide**.

Materials:

- 2-Chloro-5-fluorobenzoyl chloride
- Concentrated aqueous ammonia (e.g., 28-30%)

- Dichloromethane (DCM) or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluorobenzoyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath.
- Amidation: Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution of the benzoyl chloride. The reaction is exothermic, and a white precipitate may form.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid formed. Wash subsequently with water and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude **2-Chloro-5-fluorobenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

## Predicted Spectroscopic Data

Experimental spectroscopic data for **2-Chloro-5-fluorobenzamide** is not available in the searched literature. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile is presented below.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The two amide protons (-NH<sub>2</sub>) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the amide will appear downfield (typically 165-175 ppm). The aromatic carbons will resonate in the 110-140 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (<sup>1</sup>J<sub>C-F</sub>), and other carbons in proximity will show smaller couplings.

**FT-IR Spectroscopy:** The infrared spectrum will be characterized by several key absorption bands:

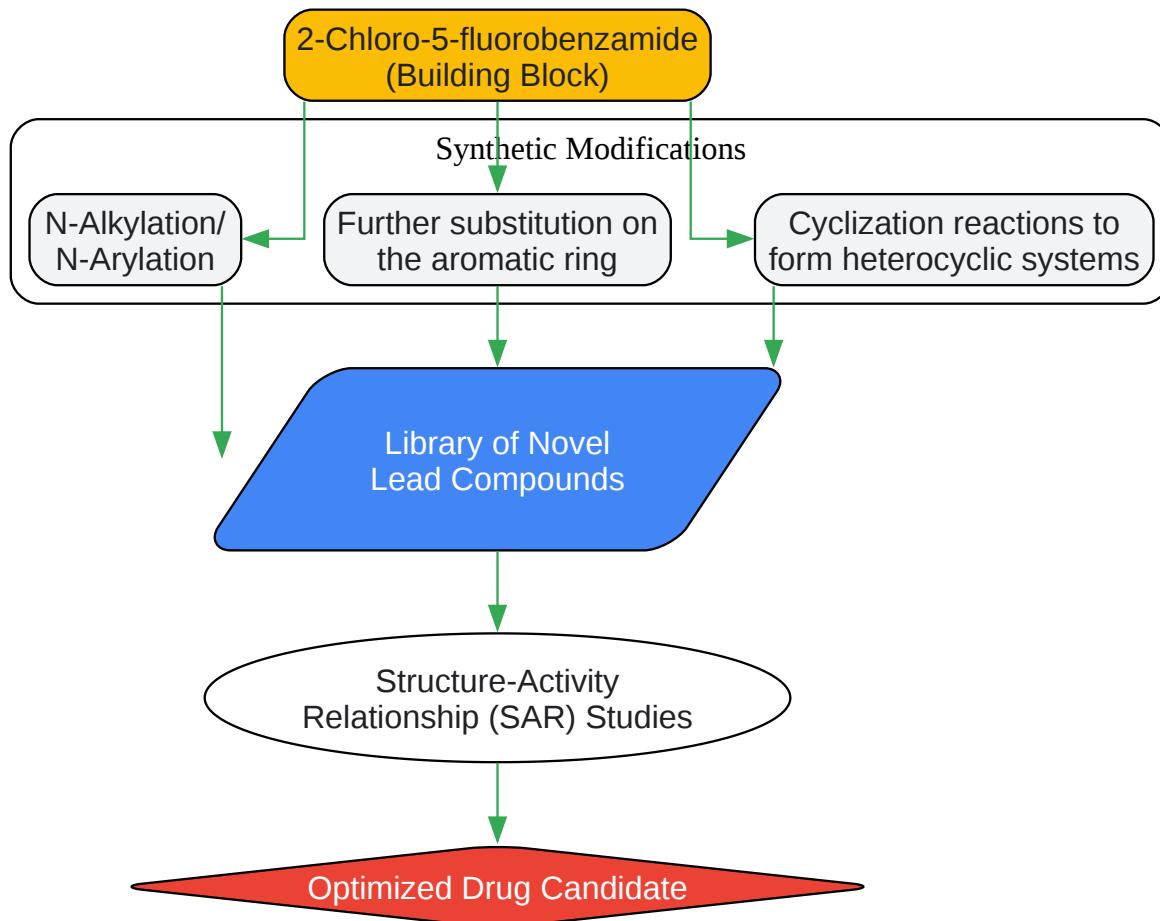
- **N-H stretching:** Two bands in the region of 3400-3100 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching of the primary amide.
- **C=O stretching (Amide I band):** A strong absorption band around 1680-1640 cm<sup>-1</sup>.
- **N-H bending (Amide II band):** An absorption band around 1640-1550 cm<sup>-1</sup>.
- **C-Cl stretching:** A band in the fingerprint region, typically around 800-600 cm<sup>-1</sup>.
- **C-F stretching:** A strong band in the region of 1250-1000 cm<sup>-1</sup>.

**Mass Spectrometry:** In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 173, with an M+2 peak at m/z 175 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzamides include the loss of the amino group (-NH<sub>2</sub>) to give a fragment at m/z 157/159 and the loss of the entire amide group (-CONH<sub>2</sub>) to give a fragment at m/z 129/131.

## Role in Drug Discovery and Development

While specific biological activities for **2-Chloro-5-fluorobenzamide** have not been detailed in the available literature, its structural motifs are present in many biologically active molecules. Benzamides are a well-established class of compounds with diverse pharmacological activities, including antiemetic, antipsychotic, and gastropotentiating effects.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, **2-Chloro-5-fluorobenzamide** serves as a valuable intermediate for the synthesis of novel therapeutic agents.



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**Caption:** Role as an intermediate in drug discovery.

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## References

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